

# A Comparative Analysis of Ivarmacitinib and Baricitinib for Severe Alopecia Areata

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ivarmacitinib**

Cat. No.: **B610830**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two Janus kinase (JAK) inhibitors, **Ivarmacitinib** and Baricitinib, for the treatment of severe alopecia areata (AA). This autoimmune condition is characterized by significant hair loss and is mediated by CD8+ T cells. [1] Both drugs target the JAK-STAT signaling pathway, which is crucial in the inflammatory cascade leading to hair follicle damage.[2][3] This analysis synthesizes data from recent clinical trials to aid in the objective evaluation of their performance.

## Mechanism of Action: Targeting the JAK-STAT Pathway

Alopecia areata is understood to be an autoimmune disease where the body's own immune cells attack hair follicles.[4] This attack is mediated by signaling molecules called cytokines, which utilize the Janus kinase (JAK) family of proteins to transmit signals within cells.[3] Both **Ivarmacitinib** and Baricitinib function by inhibiting specific JAK enzymes, thereby disrupting this inflammatory signaling cascade and allowing for hair regrowth.[2][5]

**Ivarmacitinib** is a selective JAK1 inhibitor.[1][6] By specifically targeting JAK1, it aims to reduce immune-mediated inflammation with a potentially more focused approach, which may minimize off-target effects.[2][7]

Baricitinib is a selective inhibitor of both JAK1 and JAK2.<sup>[5][8]</sup> This dual inhibition also effectively interrupts the cytokine signaling implicated in the pathogenesis of alopecia areata.<sup>[3]</sup> [\[5\]](#)



[Click to download full resolution via product page](#)

**Figure 1:** Simplified JAK-STAT signaling pathway in alopecia areata and the inhibitory action of **Ivarmacitinib** and Baricitinib.

## Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing **Ivarmacitinib** and Baricitinib are not yet available. However, data from their respective Phase 3 clinical trials provide valuable insights into their efficacy. The primary endpoint for these trials was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of  $\leq 20$ , which indicates 80% or more scalp hair coverage.<sup>[6][9]</sup>

| Efficacy Endpoint                                                          | Ivarmacitinib<br>(Phase 3)[6][10] | Baricitinib (BRAVE-<br>AA1 & BRAVE-AA2, Placebo<br>Phase 3)[3][9] |
|----------------------------------------------------------------------------|-----------------------------------|-------------------------------------------------------------------|
| <b>Primary Endpoint</b>                                                    |                                   |                                                                   |
| % of patients with<br>SALT score ≤20 at<br>Week 24                         | 34.9% (4 mg)                      | -                                                                 |
| 40.6% (8 mg)                                                               |                                   |                                                                   |
| % of patients with<br>SALT score ≤20 at<br>Week 36                         | -                                 | ~39% (4 mg, Study 1)    ~5%[3]                                    |
| ~36% (4 mg, Study 2)                                                       |                                   |                                                                   |
| ~23% (2 mg, Study 1)                                                       |                                   |                                                                   |
| ~19% (2 mg, Study 2)                                                       |                                   |                                                                   |
| <b>Secondary Endpoints</b>                                                 |                                   |                                                                   |
| % of patients with<br>SALT score ≤10 at<br>Week 52                         | 40.4% (4 mg)                      | -                                                                 |
| 56.8% (8 mg)                                                               |                                   |                                                                   |
| % of patients<br>achieving ≥50%<br>improvement in SALT<br>score at Week 36 | -                                 | 60.0% (4 mg)    5.7%[9]                                           |
| 36.9% (2 mg)                                                               |                                   |                                                                   |

## Experimental Protocols

The methodologies for the key clinical trials cited are detailed below to provide a clear understanding of the data generation process.

## Ivarmacitinib Phase 3 Trial

- Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial conducted across 31 clinics in China.[6][11]
- Participants: 330 adult patients with severe alopecia areata, defined as  $\geq 50\%$  scalp hair loss. [6][12]
- Intervention: Patients were randomized in a 1:1:1 ratio to receive either **Ivarmacitinib** 4 mg, **Ivarmacitinib** 8 mg, or a placebo once daily for 24 weeks.[11] Following this period, patients who were initially on placebo were re-randomized to one of the two **Ivarmacitinib** dosage groups for an additional 28 weeks, extending to week 52.[6][12]
- Primary Endpoint: The proportion of participants achieving a SALT score of  $\leq 20$  at week 24. [6][12]



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the **Ivarmacitinib** Phase 3 clinical trial.

## Baricitinib BRAVE-AA1 and BRAVE-AA2 Phase 3 Trials

- Study Design: Two randomized, placebo-controlled, Phase 3 trials (BRAVE-AA1 and BRAVE-AA2).[13]
- Participants: Adults with severe alopecia areata, defined by a SALT score of  $\geq 50$ .[14] BRAVE-AA1 enrolled 654 patients, and BRAVE-AA2 enrolled 546 patients.[13]
- Intervention: Patients were randomly assigned in a 3:2:2 ratio to receive once-daily Baricitinib 4 mg, Baricitinib 2 mg, or a placebo.[13]
- Primary Endpoint: The primary outcome was a SALT score of  $\leq 20$  at week 36.[13]

## Safety and Tolerability

Both **Ivarmacitinib** and Baricitinib have demonstrated acceptable safety profiles in clinical trials.

| Adverse Events                                    | Ivarmacitinib (Phase 3)[6]<br>[12]                                                                                                                                                                                     | Baricitinib (BRAVE-AA1 & BRAVE-AA2, Phase 3)[13]                          |
|---------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Overall Treatment-Emergent Adverse Events (TEAEs) | 77.1% (4 mg)<br><br>84.7% (8 mg)                                                                                                                                                                                       | More common with Baricitinib than placebo                                 |
| Common Adverse Events                             | Most were mild or moderate.                                                                                                                                                                                            | Acne, elevated creatine kinase levels, increased LDL and HDL cholesterol. |
| Serious Adverse Events                            | One case of Stage 3 follicular lymphoma was reported in the 4 mg group, with an undetermined link to the treatment.[6][10] No deaths, major adverse cardiovascular events, or thromboembolic events were reported.[12] | -                                                                         |

## Conclusion

Both **Ivarmacitinib** and Baricitinib have shown significant efficacy in promoting hair regrowth in patients with severe alopecia areata, with a manageable safety profile. **Ivarmacitinib**, as a selective JAK1 inhibitor, and Baricitinib, as a dual JAK1/JAK2 inhibitor, represent promising oral treatment options. While direct comparative trials are needed for a definitive conclusion on relative efficacy and safety, the available data suggest that both are significant advancements over placebo and traditional therapies. The choice between these agents in a clinical or developmental setting may depend on a nuanced evaluation of their specific JAK inhibition profiles, long-term safety data as it emerges, and patient-specific factors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A randomized, double-blind, placebo-controlled phase II study to evaluate the efficacy and safety of ivarmacitinib (SHR0302) in adult patients with moderate-to-severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Treatments in Alopecia Areata: The Potential of Ivarmacitinib - Be part of the knowledge - ReachMD [reachmd.com]
- 3. naaf.org [naaf.org]
- 4. Alopecia areata - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ivarmacitinib stimulates hair regrowth in severe alopecia areata - Medical Conferences [conferences.medicom-publishers.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Baricitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. drugs.com [drugs.com]

- 12. Ivarmacitinib for the treatment of adults with severe alopecia areata: Results from a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ajmc.com [ajmc.com]
- To cite this document: BenchChem. [A Comparative Analysis of Ivarmacitinib and Baricitinib for Severe Alopecia Areata]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610830#ivarmacitinib-versus-baricitinib-for-treating-severe-alopelia-areata>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)